molecular formula C10H19NO B2576196 3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-1-one CAS No. 29846-83-1

3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-1-one

Cat. No.: B2576196
CAS No.: 29846-83-1
M. Wt: 169.268
InChI Key: RIPLUUVSBPGPMS-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-1-one is a ketone derivative featuring a pyrrolidine substituent at the 1-position and two methyl groups at the 3-position of the butanone backbone. This compound belongs to a broader class of synthetic cathinones, which are structurally related to the natural stimulant cathinone found in the khat plant .

Properties

IUPAC Name

3,3-dimethyl-1-pyrrolidin-1-ylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-10(2,3)8-9(12)11-6-4-5-7-11/h4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPLUUVSBPGPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-1-one typically involves the reaction of 3,3-dimethylbutan-2-one with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by nucleophilic substitution on the carbonyl carbon of the butanone .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-1-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Key Analogues

The following table summarizes structural analogs of 3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-1-one, highlighting substituent differences and pharmacological implications:

Compound Name Substituents (R1, R2, R3) Molecular Formula Pharmacological Activity Legal Status (Example Jurisdiction)
This compound R1=R2=CH3, R3=pyrrolidinyl C9H17NO Presumed CNS stimulant (inferred) Not explicitly listed
α-PBP (1-phenyl-2-(pyrrolidin-1-yl)butan-1-one) R1=Ph, R2=H, R3=pyrrolidinyl C14H19NO Potent stimulant, euphoriant Schedule I (U.S.)
MPBP (1-(4-methylphenyl)-2-(pyrrolidin-1-yl)butan-1-one) R1=4-MePh, R2=H, R3=pyrrolidinyl C15H21NO Stimulant, serotonin/norepinephrine reuptake inhibition Controlled in Slovenia
α-PiHP (4-methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one) R1=Ph, R2=CH2CH(CH3), R3=pyrrolidinyl C16H23NO Extended duration of action due to longer alkyl chain Schedule I (Indiana, U.S.)
3,3-Dimethyl-1-(pyridin-3-yl)butan-1-one R1=CH3, R2=CH3, R3=pyridin-3-yl C11H15NO Antifungal precursor (no psychoactivity reported) Not controlled

Key Findings from Comparative Studies

Pharmacological Activity: Pyrrolidine-containing cathinones (e.g., α-PBP, MPBP) exhibit stimulant effects via monoamine transporter inhibition, similar to amphetamines . The 3,3-dimethyl substitution in the target compound may alter metabolic stability or receptor affinity compared to non-methylated analogs. The pyridinyl analog (3,3-Dimethyl-1-(pyridin-3-yl)butan-1-one) lacks psychoactive properties and is instead used as an intermediate in antifungal agent synthesis .

Synthetic Pathways: The target compound and its analogs are synthesized via reductive amination or ketone functionalization. For example, 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one is reduced using sodium borohydride to yield alcohol derivatives . α-PBP and MPBP are typically synthesized via condensation reactions between substituted acetophenones and pyrrolidine .

Physicochemical Properties :

  • The pyrrolidine moiety enhances lipid solubility, facilitating blood-brain barrier penetration and CNS activity .
  • Methyl or phenyl substituents at the R1 position increase molecular weight and may prolong metabolic half-life (e.g., α-PiHP vs. α-PBP) .

Biological Activity

3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-1-one, commonly known in the context of research as a synthetic cathinone, has garnered attention for its psychoactive properties and potential therapeutic applications. This compound belongs to a class of substances that mimic the effects of traditional stimulants, such as amphetamines, and has been studied for its biological activity, particularly its effects on neurotransmitter systems.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

PropertyDescription
Molecular Formula C₉H₁₃N
Molecular Weight 139.21 g/mol
IUPAC Name This compound
CAS Number Not widely reported yet

Research indicates that this compound acts primarily as a monoamine reuptake inhibitor , affecting neurotransmitters such as dopamine, norepinephrine, and serotonin. This mechanism is similar to that of other stimulants, leading to increased levels of these neurotransmitters in the synaptic cleft, which can enhance mood and energy levels.

Stimulant Effects

Studies have shown that compounds like this compound can produce stimulant effects similar to those of traditional amphetamines. These effects include:

  • Increased alertness
  • Enhanced physical performance
  • Elevated mood

These properties have raised concerns regarding potential abuse and dependency associated with this compound.

Neurotoxicity

While some studies suggest stimulant benefits, there is also evidence indicating potential neurotoxic effects. Research has shown that synthetic cathinones can lead to oxidative stress and cellular damage in neuronal cells. For example, certain derivatives have been linked to increased apoptosis in neuronal cultures when exposed to high concentrations.

Case Reports

Several case reports have documented the adverse effects associated with the use of synthetic cathinones like this compound. These include:

  • Acute Toxicity : Reports indicate instances of severe agitation, hallucinations, and cardiovascular complications following ingestion.
  • Fatalities : Some studies have noted fatalities linked to the consumption of products containing this compound, highlighting its potential for severe toxicity.

Epidemiological Studies

A retrospective analysis conducted in clinical settings revealed that a significant number of patients tested positive for synthetic cathinones during drug screenings. This underscores the prevalence of such substances in recreational use and their implications for public health.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameMechanism of ActionNotable Effects
Pyrovalerone Dopamine reuptake inhibitorStimulant effects; potential for abuse
MDPV (Methylenedioxypyrovalerone) Monoamine reuptake inhibitorHigh addiction potential; severe side effects
Alpha-PVP Similar to pyrovaleroneIncreased heart rate; psychosis

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